molecular formula C21H20FN3O5S B605915 Basmisanil CAS No. 1159600-41-5

Basmisanil

Cat. No. B605915
M. Wt: 445.4654
InChI Key: VCGRFBXVSFAGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975397B2

Procedure details

To a solution of 6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid (99 mg, 0.33 mmol (69 mg, 0.2 mmol)) in DMF (300 μL) were added 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (71 mg, 0.22 mmol), N,N-diisopropyl ethyl amine (171 μL, 1.0 mmol) and thiomorpholine-S,S-dioxide (17.3 μL, 0.22 mmol). The resulting reaction mixture was stirred for 1 h at room temperature. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (73 mg, 55%) as a white solid. MS: m/e=446.1 [M+H]+.
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
171 μL
Type
reactant
Reaction Step One
Quantity
17.3 μL
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([CH2:13][O:14][C:15]3[CH:23]=[CH:22][C:18]([C:19]([OH:21])=O)=[CH:17][N:16]=3)=[C:11]([CH3:24])[O:10][N:9]=2)=[CH:4][CH:3]=1.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C.[NH:56]1[CH2:61][CH2:60][S:59](=[O:63])(=[O:62])[CH2:58][CH2:57]1>CN(C=O)C>[O:62]=[S:59]1(=[O:63])[CH2:60][CH2:61][N:56]([C:19]([C:18]2[CH:17]=[N:16][C:15]([O:14][CH2:13][C:12]3[C:8]([C:5]4[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=4)=[N:9][O:10][C:11]=3[CH3:24])=[CH:23][CH:22]=2)=[O:21])[CH2:57][CH2:58]1 |f:1.2|

Inputs

Step One
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NOC(=C1COC1=NC=C(C(=O)O)C=C1)C
Name
Quantity
71 mg
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
171 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
17.3 μL
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Name
Quantity
300 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=S1(CCN(CC1)C(=O)C=1C=NC(=CC1)OCC=1C(=NOC1C)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.